Cas no 1361702-79-5 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate)

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate is a fluorinated pyridine derivative with a multifunctional structure, combining an aminomethyl group, difluoromethyl substituent, and trifluoromethyl moiety. This compound exhibits high reactivity due to its electron-withdrawing fluorine atoms, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and ester functionalities enhances its versatility for further derivatization. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound is particularly useful in the development of bioactive molecules targeting CNS disorders or pest control agents, where fluorinated heterocycles play a critical role.
Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate structure
1361702-79-5 structure
Product Name:Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate
CAS No:1361702-79-5
MF:C11H11F5N2O2
MW:298.209260225296
CID:4798267
Update Time:2025-06-13

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate
    • Inchi: 1S/C11H11F5N2O2/c1-20-9(19)3-7-6(11(14,15)16)2-5(10(12)13)8(4-17)18-7/h2,10H,3-4,17H2,1H3
    • InChI Key: XZUOVEKUKOPBED-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(F)F)=C(CN)N=C1CC(=O)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 337
  • XLogP3: 1.1
  • Topological Polar Surface Area: 65.2

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022000777-500mg
Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate
1361702-79-5 97%
500mg
$940.80 2022-04-03
Alichem
A022000777-1g
Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate
1361702-79-5 97%
1g
$1,646.40 2022-04-03

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate Related Literature

Additional information on Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate

Methyl 2-(Aminomethyl)-3-(Difluoromethyl)-5-(Trifluoromethyl)pyridine-6-acetate (CAS No. 1361702-79-5): An Overview

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate (CAS No. 1361702-79-5) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridine with unique structural features that contribute to its potential therapeutic applications.

The chemical structure of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate is characterized by the presence of a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a trifluoromethyl group. These substituents impart distinct chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.

Recent studies have highlighted the potential of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate in the treatment of various diseases. For instance, its ability to modulate specific biological pathways has been explored in the context of cancer therapy. Research published in the Journal of Medicinal Chemistry has shown that this compound can inhibit key enzymes involved in tumor growth and metastasis, thereby offering a promising approach for developing novel anticancer agents.

In addition to its anticancer properties, Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate has also been investigated for its potential in treating neurological disorders. Studies have demonstrated that this compound can cross the blood-brain barrier and interact with specific receptors in the central nervous system, making it a candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate involves several steps, including the formation of the pyridine ring and the introduction of the substituents. Advanced synthetic methods, such as transition-metal-catalyzed reactions and fluorination techniques, have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of the synthesis but also ensure that the compound meets stringent quality standards required for pharmaceutical applications.

The pharmacological profile of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetate has been extensively studied to understand its mechanism of action. In vitro assays have shown that this compound exhibits potent activity against various cancer cell lines, with minimal toxicity to normal cells. Furthermore, in vivo studies using animal models have confirmed its efficacy in reducing tumor size and improving survival rates.

Beyond its therapeutic applications, Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethy lpyridine-6-acetate has also found use in chemical biology research. Its unique structure makes it an excellent tool for probing specific biological processes and pathways. For example, it can be used as a probe to study enzyme inhibition or receptor binding, providing valuable insights into the molecular mechanisms underlying various diseases.

The safety profile of Methyl 2-(aminomethyl)-3-(difluorom ethyl)-5-(trifluoromethy lpyridine-6-acetate is another critical aspect that has been thoroughly evaluated. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.

In conclusion, Methyl 2-(amin ometh yl)-3 -(d if luoro meth yl )-5 -(tri fluoro meth yl )pyri dine -6 -ace tate (CAS No. 1361702-79-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutic agents targeting cancer and neurological disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in advancing medical science.

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